molecular formula C18H21F2N7O B610002 Brepocitinib CAS No. 1883299-62-4

Brepocitinib

Cat. No.: B610002
CAS No.: 1883299-62-4
M. Wt: 389.4 g/mol
InChI Key: BUWBRTXGQRBBHG-RUXDESIVSA-N
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Scientific Research Applications

PF-06700841 has several scientific research applications, including:

Mechanism of Action

Target of Action

Brepocitinib, also known as PF-06700841 free base, is a potential first-in-class dual inhibitor of Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) . These kinases are involved in the intracellular signaling of cytokines, which play a crucial role in immune responses and inflammation .

Mode of Action

This compound interacts with its targets, TYK2 and JAK1, by inhibiting their activity. This inhibition disrupts the signaling pathways of multiple cytokines involved in the pathogenesis of various inflammatory diseases . The compound’s unique mechanism of action is expected to potentially provide greater efficacy in multiple highly inflammatory autoimmune diseases, compared to agents that inhibit either TYK2 or JAK1 alone .

Biochemical Pathways

This compound affects the Janus kinase (JAK) signaling pathways, which mediate the intracellular signaling of cytokines in a wide spectrum of cellular processes . By inhibiting TYK2 and JAK1, this compound can disrupt the signaling of multiple cytokines involved in the pathogenesis of diseases like plaque psoriasis and atopic dermatitis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. The compound is absorbed rapidly following oral administration, with maximal plasma concentrations achieved within 0.5 hours after dosing . The majority of the dose is recovered in urine (88.0% ± 8.0%), and a smaller fraction is recovered in feces (8.7% ± 2.1%) . The major route of elimination of this compound is renal excretion as metabolites, whereas urinary elimination of unchanged this compound is minor .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cytokine signaling pathways implicated in various diseases. This results in a reduction of inflammation and symptoms associated with these conditions . For instance, in the case of atopic dermatitis and plaque psoriasis, this compound has shown to provide rapid, effective symptom reduction .

Future Directions

Brepocitinib is currently being evaluated in two ongoing registrational programs . Priovant recently initiated a single registrational Phase 3 study in dermatomyositis (VALOR). A large, global Phase 2b study in SLE, designed to serve as one of two registrational studies, is close to fully enrolled with data anticipated in 2H 2023 . Despite a recent Phase 2 study failing to meet its primary endpoint in systemic lupus erythematosus (SLE), Priovant plans to continue progressing the program in indications outside of SLE .

Biochemical Analysis

Biochemical Properties

Brepocitinib plays a crucial role in biochemical reactions by inhibiting the activity of TYK2 and JAK1 enzymes. These enzymes are part of the Janus kinase (JAK) family, which is involved in the signaling pathways of various cytokines. This compound inhibits TYK2 with an IC50 of 23 nM and JAK1 with an IC50 of 17 nM . Additionally, it inhibits JAK2 and JAK3 with IC50 values of 77 nM and 6.49 μM, respectively . By inhibiting these enzymes, this compound disrupts the signaling pathways mediated by cytokines such as interleukin-12 (IL-12) and interleukin-23 (IL-23), which are crucial for the inflammatory response .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the signaling of cytokines that utilize the TYK2 and JAK1 pathways, such as IL-12 and IL-23 . This inhibition leads to a reduction in the inflammatory response, which is beneficial in treating autoimmune diseases. Additionally, this compound has been shown to affect the activity of immune cells, such as T cells and B cells, by altering their proliferation and cytokine production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic domains of TYK2 and JAK1, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins . By blocking the activation of STAT proteins, this compound disrupts the transcription of genes involved in the inflammatory response, leading to a reduction in inflammation and immune activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Long-term studies have shown that this compound maintains its inhibitory effects on TYK2 and JAK1 over extended periods, leading to prolonged suppression of the inflammatory response . Additionally, the compound has shown minimal degradation, ensuring its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent efficacy, with higher doses leading to greater inhibition of TYK2 and JAK1 activity . At high doses, this compound may also cause toxic or adverse effects, such as immunosuppression and increased susceptibility to infections . Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, leading to its excretion . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing its pharmacokinetic properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on TYK2 and JAK1 . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes, TYK2 and JAK1 . Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity . These modifications may also affect the targeting signals that direct this compound to specific cellular compartments .

Chemical Reactions Analysis

PF-06700841 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Brepocitinib involves the coupling of two key intermediates, namely, 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile and 3-(4-(1H-pyrazol-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The synthesis pathway involves several steps of chemical reactions to obtain the final product.", "Starting Materials": [ "4-chloro-7H-pyrrolo[2,3-d]pyrimidine", "4-bromo-1H-pyrazole", "3-bromo-1-propanenitrile", "4-(1H-pyrazol-1-yl)aniline", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "triethylamine", "acetic acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile", "React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-bromo-1H-pyrazole in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide to obtain 4-(4-bromo-1H-pyrazol-1-yl)-7H-pyrrolo[2,3-d]pyrimidine.", "React 4-(4-bromo-1H-pyrazol-1-yl)-7H-pyrrolo[2,3-d]pyrimidine with 3-bromo-1-propanenitrile in the presence of triethylamine in N,N-dimethylformamide to obtain 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile.", "Step 2: Synthesis of 3-(4-(1H-pyrazol-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine", "React 4-(1H-pyrazol-1-yl)aniline with acetic acid in ethanol to obtain 4-(1-acetylpiperazin-1-yl)aniline.", "React 4-(1-acetylpiperazin-1-yl)aniline with sodium hydroxide in ethanol to obtain 4-(1-piperazinyl)aniline.", "React 4-(1-piperazinyl)aniline with 4-bromo-7H-pyrrolo[2,3-d]pyrimidine in the presence of potassium carbonate in N,N-dimethylformamide to obtain 3-(4-(1H-pyrazol-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.", "Step 3: Coupling of intermediates", "React 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile with 3-(4-(1H-pyrazol-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in the presence of copper(I) iodide and triethylamine in N,N-dimethylformamide to obtain Brepocitinib." ] }

CAS No.

1883299-62-4

Molecular Formula

C18H21F2N7O

Molecular Weight

389.4 g/mol

IUPAC Name

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone

InChI

InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12?,13?,14-/m0/s1

InChI Key

BUWBRTXGQRBBHG-RUXDESIVSA-N

Isomeric SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)[C@@H]5CC5(F)F

SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Brepocitinib, PF-06700841 free base

Origin of Product

United States

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